{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine - 1247102-95-9

{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Catalog Number: EVT-1757208
CAS Number: 1247102-95-9
Molecular Formula: C9H13N5O
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is not explicitly detailed in the provided papers, several papers describe methods for synthesizing similar compounds containing oxazole and triazole rings. For example, one paper outlines the synthesis of various 1,2,3-triazole derivatives through the reaction of azides and alkynes, highlighting the versatility of this approach for creating diverse libraries of triazole-containing compounds [].

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

Compound Description: FTIDC is a potent and selective metabotropic glutamate receptor 1 (mGluR1) antagonist. It exhibits non-competitive antagonism, suggesting an allosteric mode of action. FTIDC displays promising in vivo activity by inhibiting mGluR1-mediated face-washing behavior in mice after both intraperitoneal and oral administration. Importantly, FTIDC demonstrates consistent antagonistic activity across human, mouse, and rat mGluR1 receptors [].

Relevance: Both FTIDC and the target compound share a central 1,2,3-triazole ring as a core structural feature. This shared scaffold suggests a potential for similar biological activities and interactions with biological targets, although their specific substituents and overall structures differ. The presence of the triazole moiety in both compounds points to their potential relevance in medicinal chemistry and drug discovery, particularly in the context of mGluR1 modulation [].

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine

Compound Description: This compound is a heterocyclic derivative of the alkaloid cytisine, known for its biological activity. In an in vitro model of blood hyperviscosity, this compound demonstrated the ability to reduce blood viscosity [].

Relevance: This compound shares the 3,5-dimethyl-1,2-oxazole moiety with the target compound, {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine. The presence of this shared pharmacophore suggests they might exhibit similar biological activities, particularly related to hemorheological properties [].

4-[(3-Methyl-5-{(4-chlorophenyl)ethenyl}-1,2-oxazol-4-yl)sulfonyl]cytisine

Compound Description: This compound is another heterocyclic derivative of the alkaloid cytisine. It has demonstrated the ability to reduce blood viscosity in an in vitro model of blood hyperviscosity [].

Relevance: While this compound doesn't share the same core structure as {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, it belongs to the same chemical class – heterocyclic cytisine derivatives. This shared chemical class, along with their demonstrated ability to reduce blood viscosity, suggests potential overlapping biological activities [].

4-[(3-Methyl-5-{(2-hydroxy-5)bromophenyl}ethenyl}-1,2-oxazol-4-yl)sulfonyl]cytisine

Compound Description: This compound is a heterocyclic cytisine derivative, known for its biological activity. This specific derivative displayed the ability to reduce blood viscosity in an in vitro model of blood hyperviscosity [].

Relevance: This compound, despite not sharing the same core structure with {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, belongs to the same class of heterocyclic cytisine derivatives. Their shared chemical class and demonstrated ability to reduce blood viscosity suggests they might share overlapping biological activities and mechanisms of action [].

5,8-Dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one

Compound Description: This compound acts as a ligand for the Hs/AcPRC2 protein, forming a complex with it. The structure of this complex has been studied, but the specific biological activity of the compound is not elaborated upon [].

Relevance: This compound shares the 3,5-dimethyl-1,2-oxazole moiety with {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine. The presence of this shared pharmacophore could potentially indicate similar biological activities or interactions with target proteins, though further research is needed to confirm this [].

N-(2-Amino-1H-benzimidazol-5-yl)-1-[3-[[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoylamino]methyl]phenyl]-5-hydroxypyrazole-4-carboxamide

Compound Description: This compound is known to form a complex with human factor VIIa, a key enzyme in the coagulation cascade. The structure of this complex has been elucidated at a high resolution, suggesting potential for inhibiting the activity of factor VIIa [].

Relevance: The common 3,5-dimethyl-1,2-oxazole moiety present in both this compound and {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine suggests they might share some degree of biological activity or interact with similar biological targets, despite their structural differences [].

Properties

CAS Number

1247102-95-9

Product Name

{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]methanamine

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C9H13N5O/c1-6-9(7(2)15-12-6)5-14-4-8(3-10)11-13-14/h4H,3,5,10H2,1-2H3

InChI Key

PATVRYMLEMLYLL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CN2C=C(N=N2)CN

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(N=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.